molecular formula C8H3Cl2F5O B3077324 1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene CAS No. 104678-84-4

1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene

Cat. No. B3077324
CAS RN: 104678-84-4
M. Wt: 281 g/mol
InChI Key: BWELQYHSMPTKKY-UHFFFAOYSA-N
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Description

Benzene derivatives such as “1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene” are aromatic compounds that contain a benzene ring substituted with different functional groups . The presence of different substituents can significantly affect the properties and reactivity of these compounds .


Molecular Structure Analysis

The molecular structure of benzene derivatives is characterized by a planar, cyclic arrangement of carbon atoms, with alternating single and double bonds . The substituents attached to the benzene ring can influence the electron density and thus the reactivity of the molecule .


Chemical Reactions Analysis

Benzene and its derivatives undergo various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others . The specific reactions that “1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene” can undergo would depend on the nature of its substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzene derivatives like “1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene” can vary widely depending on their specific structure . These properties can include melting point, boiling point, solubility, density, and others .

Mechanism of Action

The mechanism of action of benzene derivatives in chemical reactions often involves the formation of an intermediate complex, followed by a rearrangement or elimination step .

Safety and Hazards

Benzene and many of its derivatives are known to be hazardous. They can be toxic, carcinogenic, and flammable . Specific safety data for “1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene” would depend on its exact properties .

Future Directions

The study of benzene derivatives continues to be an active area of research in organic chemistry. Future directions could include the development of new synthesis methods, the exploration of new reactions, and the investigation of new applications in areas like materials science, pharmaceuticals, and more .

properties

IUPAC Name

1-chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O/c9-5-2-1-4(7(11,12)13)3-6(5)16-8(10,14)15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWELQYHSMPTKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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